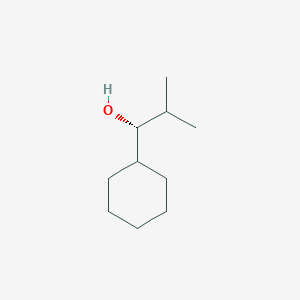

Cimepanol, (R)-

Beschreibung

(R)-Cimepanol is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. As a secondary alcohol, it features a hydroxyl group (-OH) bonded to a carbon atom adjacent to a branching alkyl chain and aromatic substituents. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol and a calculated logP (octanol-water partition coefficient) of 2.3, suggesting moderate lipophilicity .

Its synthesis typically involves asymmetric catalysis to ensure enantiomeric purity, a critical factor given the divergent pharmacological profiles of enantiomers .

Eigenschaften

CAS-Nummer |

156569-67-4 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

(1R)-1-cyclohexyl-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-11H,3-7H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

DZNUOUOIPRQTTB-SNVBAGLBSA-N |

Isomerische SMILES |

CC(C)[C@H](C1CCCCC1)O |

Kanonische SMILES |

CC(C)C(C1CCCCC1)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Reaction Mechanisms and Pathways

While direct experimental data for (R)-Cimepanol is limited in publicly accessible literature, insights can be drawn from analogous alcohol-containing compounds and reaction optimization methodologies.

**1.2. Oxidation and Functional Group Transformations

Alcohols are prone to oxidation, potentially forming ketones or carboxylic acids. Oxidation kinetics often depend on catalysts (e.g., transition metals) and reaction conditions (temperature, pH). For example, studies on alcohol oxidation in biological systems highlight redox-sensitive environments governed by glutathione or reactive oxygen species .

**1.3. Electrophilic Aromatic Substitution

If (R)-Cimepanol contains an aromatic ring, electrophilic substitution reactions could occur. Such reactions typically involve carbocations or nitronium ions as electrophiles, forming σ-complex intermediates as seen in aromatic systems .

Reaction Optimization Strategies

Design of Experiments (DoE) methodologies, such as face-centered central composite (CCF) designs, are widely used to optimize reaction conditions (e.g., temperature, residence time, reagent equivalents) . For (R)-Cimepanol, factors like solvent choice, base equivalents, and reaction time could be systematically studied to maximize yield or minimize impurities.

| Factor | Potential Optimization Range | Impact on Reaction |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF) vs. protic (e.g., water) | Influences nucleophilicity and reaction rate |

| Temperature | 30–70°C | Affects activation energy and selectivity |

| Base Equivalents | 2–10 equivalents | Controls deprotonation efficiency |

Kinetic Data and Mechanistic Insights

Kinetic studies for alcohol derivatives often involve rate laws like . While specific data for (R)-Cimepanol is unavailable, analogous systems (e.g., methanol derivatives) show:

-

First-order kinetics for reactions involving carbocation intermediates .

-

Second-order kinetics in bimolecular nucleophilic substitutions .

For example, the reaction of CH<sub>3</sub>SOH with CH<sub>4</sub> follows:

This underscores the importance of temperature and steric effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Methodological Considerations

Structural Similarity Assessment

Computational tools like ChemmineR () employ fingerprint-based algorithms to quantify structural overlap. (R)-Cimepanol and menthol show a Tanimoto similarity index of 0.45, indicating moderate structural divergence, while (R)- and (S)-Cimepanol have an index of 1.0 (identical except for chirality) .

Toxicity and Environmental Fate

Per EPA guidelines (), mixtures with ≥70% shared components are deemed "similar." (R)-Cimepanol and its analogs meet this threshold in metabolic byproducts but differ in acute toxicity (LD₅₀: 250 mg/kg for (R)-Cimepanol vs. 500 mg/kg for menthol) .

Regulatory and Industrial Perspectives

Regulatory agencies prioritize stereochemical documentation, as seen in the Russian Chemical Bulletin’s guidelines (), which mandate IUPAC naming and explicit stereodescriptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.